(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group attached to a pent-2-en-4-ynoic acid backbone. The compound features both a double bond and a triple bond in its structure, making it an alkyne derivative. Its molecular formula is C₁₁H₁₄O₂Si, and it has notable applications in organic synthesis and medicinal chemistry.
The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, which is beneficial for various
These reactions make (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid a versatile intermediate in organic synthesis.
Research indicates that derivatives of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid exhibit various biological activities. Some studies suggest potential applications in agriculture, particularly as compounds that enhance plant stress tolerance against abiotic factors. These derivatives have shown efficacy in reducing damage caused by environmental stressors, thereby improving crop yield and resilience .
Additionally, related compounds have demonstrated cytotoxic properties against certain cancer cell lines, indicating potential applications in cancer treatment. The interaction of these compounds with biological pathways highlights their significance in medicinal chemistry .
The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid typically involves several methods:
These synthetic routes provide flexibility in modifying the compound for specific applications.
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid has several applications:
Studies involving (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid have focused on its interactions with various biological targets. For instance, research has shown that certain derivatives can modulate enzyme activity and influence metabolic pathways related to stress responses in plants . Furthermore, its ability to interact with cellular components suggests potential mechanisms for its cytotoxic effects against tumor cells.
Several compounds share structural similarities with (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, each possessing unique properties:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-(Trimethylsilyl)pent-2-en-4-yne | Similar alkyne structure | Potential cytotoxicity | Enhanced stability due to trimethylsilyl group |
| Methyl (E)-pent-2-en-4-ynoate | Ester derivative | Antimicrobial properties | More polar due to ester functionality |
| 3-Ethyl-2-methyl-pent-4-yne | Different alkyl substitutions | Antifungal activity | Unique side chain influences activity |
These compounds illustrate the diversity within this class of chemicals while highlighting the unique attributes of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, particularly its stability and reactivity due to the trimethylsilyl group.
Transition-metal catalysis has emerged as a powerful tool for introducing trimethylsilyl groups into unsaturated hydrocarbons. Palladium complexes, in particular, have demonstrated remarkable efficacy in mediating Si–C bond formation. For instance, a Pd-catalyzed silylation protocol employing disilanes as silicon sources enables direct functionalization of alkynyl precursors. This method utilizes Pd(OAc)₂ with phosphine ligands to facilitate oxidative addition of disilanes, followed by alkyne insertion and reductive elimination to yield silylated products (Figure 1). Key advantages include excellent functional group tolerance and mild reaction conditions (40–80°C, 12–24 h), making it suitable for acid-sensitive substrates.
Copper catalysis offers complementary reactivity patterns. In situ-generated Cu(I) species from Cu(OAc)₂ and tributylphosphine catalyze hydrosilylation of terminal alkynes with trialkylsilanes. While originally developed for trisilylation, this system can be adapted for monosilylation by modifying silane stoichiometry. The mechanism proceeds through σ-bond metathesis, forming copper–silyl intermediates that undergo regioselective alkyne insertion.
| Catalyst System | Silane Source | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Hexamethyldisilane | 80 | 72–85 | |
| Cu(OAc)₂/PBu₃ | Triethylsilane | 60 | 68 |
Figure 1. Comparative performance of transition-metal catalysts in silylation reactions.
The stereocontrolled synthesis of the (E)-configured double bond in pent-2-en-4-ynoic acid derivatives requires precise manipulation of alkyne geometry. Evans’ chiral oxazolidinone auxiliaries provide a robust framework for asymmetric induction. In this approach, the alkyne precursor is conjugated to an oxazolidinone scaffold, enabling enantioselective protonation during deprotection. Sodium bis(trimethylsilyl)amide serves as a non-nucleophilic base, ensuring retention of configuration at the β-carbon.
Alternatively, zirconocene-mediated alkyne hydroamination followed by hydrolysis establishes the (E)-geometry with >95% stereoselectivity. The reaction proceeds through a zirconacyclopropane intermediate that undergoes regioselective insertion of carbon monoxide, with subsequent β-hydrogen elimination favoring the trans-configuration. This method’s scalability is enhanced by the use of Grignard reagents (e.g., 4-trimethylsilyl-3-butyn-1-ylmagnesium chloride) generated from halogenated precursors.
Tandem reactions integrating cyclization and silylation steps offer streamlined access to the target compound. A Pd-catalyzed process transforms 1,6-enynes into silylated benzofuran derivatives via sequential cycloisomerization and Si–C coupling. While optimized for heterocycle synthesis, this strategy can be extrapolated to acyclic systems by modifying the enyne substrate’s tether length and substitution pattern. The reaction tolerates electron-deficient alkynes, enabling incorporation of carboxylic acid functionalities post-silylation.
Disilanes such as 1,2-dimethyldisilane participate in radical-based tandem processes under photoredox conditions. Visible-light irradiation of fac-Ir(ppy)₃ generates silyl radicals that add to alkynoic acids, followed by hydrogen atom transfer (HAT) to establish the double bond geometry. This method’s success hinges on careful selection of HAT catalysts (e.g., thiophenol) to suppress undesired -silyl shifts.
The TMS group in (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid plays a dual role in titanium-catalyzed [2+2+1] pyrrole syntheses. The alkyne moiety serves as a 2π component, while the carboxylic acid stabilizes intermediates through coordination to titanium centers. In a representative protocol, titanium imido complexes (e.g., Ti(NR)Cl₂) catalyze the cycloaddition between the acid and azobenzene, yielding pentasubstituted 2-TMS-pyrroles with >90% selectivity [6].
The reaction proceeds via a titanium-nitrene intermediate, where the TMS group directs regioselectivity by shielding the β-carbon of the alkyne. This steric effect suppresses homo-coupling of internal alkynes, a common side reaction in analogous systems lacking silyl protection [6]. Computational studies suggest that the electron-withdrawing carboxylic acid group polarizes the enyne system, enhancing reactivity toward nitrene insertion. The resulting pyrroles, such as 2-TMS-3-carboxy-pyrrole derivatives, serve as precursors to natural products like lamellarin R through subsequent desilylation and cross-coupling [6].
Palladium(II) acetate catalyzes the oxidative annulation of (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid with substituted phenols to form 2,3-disubstituted benzofurans. The carboxylic acid acts as an internal oxidizing agent, facilitating C–O bond formation between the alkenyl fragment and the phenol’s aromatic ring [7]. Key steps include:
This method tolerates electron-donating and -withdrawing substituents on the phenol (e.g., –OMe, –NO₂), with reaction rates enhanced by electron-rich arenes. Deuterium labeling studies confirm that the carboxylic acid’s α-hydrogen participates in the rate-determining step, highlighting the synergy between palladium’s oxidative capacity and the substrate’s electronic profile [7].
The TMS group’s steric bulk enables regiocontrol in nickel-catalyzed [6+2] cycloadditions between (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid and cycloheptatrienes. Using Ni(cod)₂ as a precatalyst, the reaction produces bicyclo[4.2.1]nona-2,4,7-trienes with exclusive syn selectivity [3]. The carboxylic acid’s conjugation to the enyne system stabilizes the transition state through chelation to nickel, while the TMS group blocks alternative bonding modes.
Comparative studies with nonsilylated analogs show a 3-fold increase in yield (82% vs. 27%) for the TMS-protected substrate, underscoring the importance of steric shielding in preventing oligomerization [3]. The resulting polycycles serve as intermediates in taxane diterpenoid synthesis, where the carboxylic acid can be reduced to install hydroxyl groups for further functionalization [3] [5].
Titanium-mediated alkyne coupling reactions represent one of the most well-studied examples of metallacycle-mediated transformations involving (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid and related substrates. The formation of titanium intermediates proceeds through a complex multi-step mechanism that has been extensively investigated through both experimental and computational studies [1].
The initial step involves the formation of a titanacyclopropene intermediate through the reaction of titanium tetraisopropoxide with n-butyllithium in the presence of terminal or internal alkynes [1]. This process occurs at elevated temperatures, typically around 50°C, and represents an exothermic transformation that establishes the foundation for subsequent metallacycle formation. The titanacyclopropene intermediate serves as a highly reactive species that readily undergoes further transformations with additional alkyne partners.
A critical breakthrough in understanding titanium-mediated alkyne coupling came with the discovery that trimethylsilyl chloride significantly accelerates the carbon-carbon bond forming event [1]. Investigation of titanium-centered metallacycle-mediated cross-coupling between unsymmetrical internal alkynes revealed that trimethylsilyl chloride enhances reaction efficiency from 20% to 72% isolated yield. This dramatic improvement results from the ability of trimethylsilyl chloride to intercept lithium isopropoxide, which otherwise forms inhibitory titanium-ate complexes that impede the desired reaction pathway.
The mechanistic pathway proceeds through oxidative coupling of two alkyne molecules at the titanium center, leading to the formation of a titanacyclopentadiene intermediate [1]. This five-membered metallacycle represents a thermodynamically stable configuration that can be isolated and characterized under appropriate conditions. The stability of the titanacyclopentadiene intermediate is crucial for achieving high selectivity in the subsequent transformations.
Computational studies have revealed that the formation of titanacyclopentadiene intermediates involves significant geometric rearrangements around the titanium center [2]. The transition state for metallacycle formation exhibits a distorted trigonal bipyramidal geometry, with the titanium-oxygen, titanium-amido, and titanium-aziridine bonds occupying the equatorial plane. This configuration is preserved throughout the rate-determining transition state, with alkyne substrates replacing amino ligands during the coupling process.
The role of directing groups in controlling regioselectivity has been extensively studied using homopropargylic and bis-homopropargylic alcohols [1]. These alcohols serve as effective directing elements that facilitate alkoxide-directed metallacycle formation. The presence of hydroxyl directing groups enables the formation of tetrasubstituted 1,3-dienes with high levels of regio- and stereocontrol, delivering products as single isomers in many cases.
Thermodynamic analysis of titanium metallacycle intermediates indicates that the five-membered ring formation is energetically favorable, with stabilization energies ranging from 8 to 12 kcal/mol relative to the separated alkyne precursors [1]. The stability of these intermediates allows for their isolation and structural characterization, providing valuable insights into the geometric and electronic factors that govern their reactivity.
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Formation Temperature | 50°C | Toluene solvent |
| Yield Enhancement with TMSCl | 20% → 72% | 1 equivalent TMSCl |
| Reaction Concentration | 2.4 M n-BuLi | Hexanes as solvent |
| Stereoselectivity | >95% single isomer | Alkoxide-directed conditions |
| Intermediate Stability | Isolable at -20°C | Inert atmosphere |
Palladium-catalyzed cycloisomerization represents a landmark methodology in transition-metal-catalyzed transformations, particularly for substrates containing the (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid framework. Extensive mechanistic investigations have revealed that these reactions proceed through a palladium(II) hydride-mediated pathway, with bis-benzylidene ethylenediamine (bbeda) playing crucial roles beyond simple ligand coordination [3].
The cycloisomerization mechanism initiates with the formation of an active palladium(II) hydride species from palladium(II) acetate and bbeda [3]. Contrary to earlier proposals invoking palladium(IV) intermediates through oxidative coupling pathways, detailed experimental and computational studies have established that the reaction proceeds via hydrometalation of the alkyne component followed by carbopalladation of the alkene moiety.
Computational studies using density functional theory have provided detailed insights into the energetics of each mechanistic step [3]. The initial hydropalladation of the alkyne component proceeds with an activation barrier of approximately 15-18 kcal/mol, representing an irreversible process that establishes the regioselectivity of the overall transformation. This step is followed by coordination of the alkene component and subsequent carbopalladation with an activation barrier of 16.9 kcal/mol.
The rate-determining step in the palladium-catalyzed cycloisomerization pathway is β-hydride elimination from the alkylpalladium intermediate, with a calculated barrier of 20.4 kcal/mol [3]. This process requires endothermic enamide decomplexation and carbon-carbon bond rotation to position the carbon-palladium bond anti-periplanar to the β-hydrogen atom. The geometric constraints imposed by the metallacycle intermediate play a crucial role in determining the stereochemical outcome of the elimination process.
Isotope labeling studies have provided strong evidence for the palladium(II) hydride-mediated mechanism [3]. Deuterium incorporation experiments demonstrate rapid hydrogen-deuterium exchange with water in the reaction solvent, mediated by acetic acid rather than requiring specific isotope exchange processes at the metal center. These findings support the notion that oxidative addition of palladium(0) into acetic acid is rapid and reversible.
The bbeda ligand serves multiple critical functions beyond simple coordination to the palladium center [3]. Mechanistic studies have revealed that bbeda acts as a source of the palladium(II) hydride species that initiates catalysis. The bidentate coordination mode of bbeda provides geometric constraints that influence both the regioselectivity and stereoselectivity of the cycloisomerization process.
Sequential cycloisomerization processes have been developed to access complex polycyclic frameworks through controlled cascade reactions [4]. Investigation of the relative rates of different cycloisomerization pathways has enabled the design of sequence-controlled cascade processes. These studies revealed that the nature of the ynamide electron-withdrawing group significantly influences the cycloisomerization kinetics, with sulfonamide-substituted ynamides exhibiting preferential but slower reactivity compared to carbamate-substituted analogs.
Heterogeneous palladium catalysts have also been extensively studied for cycloisomerization reactions [5]. In situ X-ray absorption spectroscopy studies have provided detailed insights into catalyst deactivation and reactivation processes. The primary deactivation pathway involves triethylamine-promoted reduction of palladium(II) to palladium(0), which can be reversed through controlled reoxidation using benzoquinone as an oxidant.
| Mechanistic Step | Activation Barrier (kcal/mol) | Selectivity Factor |
|---|---|---|
| Hydropalladation | 15-18 | Alkyne regioselectivity |
| Carbopalladation | 16.9 | Stereochemical control |
| β-Hydride elimination | 20.4 | Geometric constraints |
| Product formation | 8-12 | Thermodynamic preference |
The trimethylsilyl substituent in (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid plays a crucial role in transition state stabilization through hyperconjugative interactions commonly referred to as the β-silicon effect. This phenomenon represents one of the most well-characterized examples of σ-conjugation in organometallic chemistry, providing significant kinetic and thermodynamic advantages in metallacycle-mediated transformations [6].
The β-silicon effect manifests through partial overlap between the carbon-silicon σ orbital and the σ* antibonding orbital at the β position, effectively lowering the energy of transition states involving positive charge development [6]. This hyperconjugative stabilization requires an antiperiplanar relationship between the silicon substituent and the developing positive charge center to maximize orbital overlap. The resulting stabilization energies typically range from 5 to 10 kcal/mol, representing substantial contributions to overall reaction feasibility.
Quantitative studies of silicon substituent effects have revealed remarkable rate enhancements compared to hydrogen analogs [6]. Trimethylsilyl-substituted systems exhibit rate accelerations of approximately 3.3 × 10⁴ relative to hydrogen-substituted controls. This enhancement increases systematically along the series silicon < germanium < tin, with tin analogs showing rate increases exceeding 10¹¹-fold. The correlation between rate enhancement and the electropositive character of the group 14 element provides strong evidence for the hyperconjugative mechanism.
The hyperconjugativity index, defined as the relative contribution of the charge-delocalized resonance structure, provides a quantitative measure of silicon's stabilizing effect [6]. For trimethylsilyl systems, the hyperconjugativity index is approximately 0.31, indicating substantial but incomplete charge delocalization. This value increases to 0.43 for germanium analogs and exceeds 0.50 for tin-substituted systems, reflecting the increasing effectiveness of heavier group 14 elements in stabilizing positive charge.
Computational studies have provided detailed insights into the orbital interactions responsible for silicon-mediated stabilization [7]. The carbon-silicon bond exhibits ideal characteristics for hyperconjugation: high polarizability, appropriate energy matching with acceptor orbitals, and sufficient electropositive character to accommodate positive charge development. These factors combine to create a highly effective stabilizing interaction that significantly lowers activation barriers for metallacycle-mediated transformations.
Experimental verification of the β-silicon effect has been achieved through systematic studies of nucleophilic substitution reactions [7]. Asymmetric identity SN2 transition states involving silicon-substituted substrates exhibit substantially different energetics compared to carbon analogs. The nucleophile-substrate interaction becomes more stabilizing upon introduction of silicon substituents due to electronic charge withdrawal and lowering of σ* orbital energies.
The influence of silicon substituents extends beyond simple hyperconjugative stabilization to include geometric and steric effects [8]. Trimethylsilyl groups provide significant steric bulk that can influence conformational preferences and transition state geometries. In nickel allyl complexes, silicon substitution affects ligand exchange kinetics and thermal stability, with trimethylsilyl analogs exhibiting enhanced stability compared to tert-butyl counterparts.
Silicon hyperconjugation effects have been leveraged in synthetic applications involving radical intermediates [9]. The β-silicon effect stabilizes radical centers through similar orbital interactions, enabling stereoselective transformations that would be challenging with conventional substituents. Chair-like transition states with silicon groups occupying pseudoequatorial positions represent favored conformations that maximize hyperconjugative stabilization.
The manifestation of silicon effects in metallacycle-mediated transformations provides opportunities for controlling both reactivity and selectivity [10]. Silicon substituents can stabilize transient cationic intermediates formed during metallacycle rearrangements, enabling access to products that would be thermodynamically inaccessible with conventional substituents. This capability has been exploited in the synthesis of complex polycyclic frameworks through cascade cycloisomerization processes.
| Silicon Effect | Magnitude | Mechanistic Origin |
|---|---|---|
| Rate Enhancement | 10⁴-10¹¹ fold | Hyperconjugative stabilization |
| Activation Barrier Reduction | 5-10 kcal/mol | σ(C-Si) → σ* overlap |
| Hyperconjugativity Index | 0.31 | Partial charge delocalization |
| Stabilization Energy | 8-12 kcal/mol | Electronic stabilization |
| Geometric Constraint | Antiperiplanar | Orbital overlap requirement |